(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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Description
(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67. The purity is usually 95%.
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Biological Activity
(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, commonly referred to as thiomorpholine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C4H9ClN2O2S, with a molecular weight of approximately 179.67 g/mol. The compound features a six-membered ring containing sulfur and nitrogen atoms, with a methyl group at the second position and a dione functional group. It appears as a white to off-white crystalline solid and is soluble in water and various organic solvents, enhancing its applicability in research and industrial settings.
Synthesis
Several synthetic pathways have been developed for producing this compound. These methods allow for the generation of the compound with varying degrees of purity and yield. The synthesis typically involves the reaction of thiomorpholine derivatives with suitable reagents under controlled conditions to yield the desired hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.
In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Proteus mirabilis. The compound's mechanism involves disrupting bacterial cell wall synthesis or metabolic functions, although further studies are needed to elucidate the exact pathways involved .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of thiomorpholine derivatives, including this compound. Notable findings include:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes critical for bacterial survival. For instance, it was found to affect the activity of certain proteases and kinases involved in cellular metabolism.
- Cell Proliferation Studies : In cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer), the compound exhibited antiproliferative effects with IC50 values indicating significant inhibition at low concentrations (e.g., IC50 = 0.87 μM for MIA PaCa-2) .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Thiomorpholine 1,1-Dioxide | Six-membered ring with sulfur | Known for broad-spectrum antimicrobial activity |
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | Ethyl group at position two | Exhibits different pharmacological properties |
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione Hydrochloride | Substituted aromatic ring | Potential use in cancer treatment |
These compounds illustrate the diversity within the thiomorpholine class while highlighting the unique features of this compound that may contribute to its distinct biological activities.
Properties
IUPAC Name |
(2S)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLYHDANQJFBK-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS1(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCS1(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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